molecular formula C16H19N3O5S B11092501 Benzene, 4-[[[(dimethylamino)sulfonyl]phenylamino]methyl]-1-methoxy-2-nitro-

Benzene, 4-[[[(dimethylamino)sulfonyl]phenylamino]methyl]-1-methoxy-2-nitro-

Cat. No.: B11092501
M. Wt: 365.4 g/mol
InChI Key: DMZNAQSFDFLFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxy group, a nitro group, and a benzyl group attached to a sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with dimethylamine and phenylsulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, alkylated products, and other functionalized benzyl compounds .

Scientific Research Applications

N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3-nitrobenzyl)-N-methylamine
  • N-(4-Methoxy-3-nitrobenzyl)-2-methylsulfanyl-1H-benzimidazole
  • 5-Fluoro-1,3-bis(4-methoxy-3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-N-[(4-methoxy-3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C16H19N3O5S/c1-17(2)25(22,23)18(14-7-5-4-6-8-14)12-13-9-10-16(24-3)15(11-13)19(20)21/h4-11H,12H2,1-3H3

InChI Key

DMZNAQSFDFLFAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.